7,10-Dibromodibenzo[F,H]quinoxaline-2,3-dicarbonitrile
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Overview
Description
Preparation Methods
The synthesis of 7,10-Dibromodibenzo[F,H]quinoxaline-2,3-dicarbonitrile typically involves the bromination of dibenzoquinoxaline derivatives. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in an organic solvent such as dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Chemical Reactions Analysis
7,10-Dibromodibenzo[F,H]quinoxaline-2,3-dicarbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with organolithium reagents can yield various substituted dibenzoquinoxaline derivatives.
Scientific Research Applications
7,10-Dibromodibenzo[F,H]quinoxaline-2,3-dicarbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 7,10-Dibromodibenzo[F,H]quinoxaline-2,3-dicarbonitrile is not well-studied. its effects are likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its bromine atoms and quinoxaline core. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar compounds to 7,10-Dibromodibenzo[F,H]quinoxaline-2,3-dicarbonitrile include:
Properties
Molecular Formula |
C18H6Br2N4 |
---|---|
Molecular Weight |
438.1 g/mol |
IUPAC Name |
7,10-dibromophenanthro[9,10-b]pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C18H6Br2N4/c19-9-1-3-11-13(5-9)14-6-10(20)2-4-12(14)18-17(11)23-15(7-21)16(8-22)24-18/h1-6H |
InChI Key |
HGEGRKIBGXSHKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=C(C=CC(=C3)Br)C4=NC(=C(N=C24)C#N)C#N |
Origin of Product |
United States |
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